molecular formula C13H7BrCl2N2O3 B4304837 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B4304837
M. Wt: 390.0 g/mol
InChI Key: KGXHFNKOPVTCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole, also known as BR-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties. BR-1 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole exerts its biological effects by modulating various signaling pathways. For example, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been shown to have anti-microbial effects against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is its diverse pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects, making it a promising candidate for the development of new drugs. However, one of the limitations of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. Another potential direction is the investigation of the mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole. Further studies are needed to fully understand how 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole exerts its biological effects. Additionally, the potential use of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole in combination with other drugs should be explored. Finally, the development of new methods for the administration of 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole in vivo should be investigated to overcome its limited solubility in water.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole has anti-microbial effects against a wide range of bacteria and fungi. These properties make 3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O3/c14-10-5-4-9(20-10)13-17-11(21-18-13)6-19-8-3-1-2-7(15)12(8)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHFNKOPVTCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole

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